Ethyl 4-bromo-5-methylisoxazole-3-carboxylate

Description

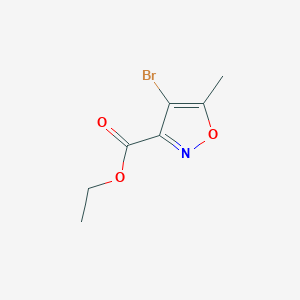

Ethyl 4-bromo-5-methylisoxazole-3-carboxylate is a chemical compound with the molecular formula C7H8BrNO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Properties

Molecular Formula |

C7H8BrNO3 |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

ethyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C7H8BrNO3/c1-3-11-7(10)6-5(8)4(2)12-9-6/h3H2,1-2H3 |

InChI Key |

BRHCNGNZVUOYDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-5-methylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

Substitution Products: Various substituted isoxazole derivatives.

Oxidation Products: Oxo-isoxazole derivatives.

Reduction Products: Isoxazoline derivatives.

Scientific Research Applications

Chemical and Biological Applications

1. Pharmaceutical Development

Ethyl 4-bromo-5-methylisoxazole-3-carboxylate serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery, particularly in anti-inflammatory and anticancer therapies. The compound's ability to inhibit specific enzymes involved in disease pathways enhances its therapeutic potential .

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism of action may involve the inhibition of bacterial cell wall synthesis, positioning it as a promising candidate for developing new antibacterial agents .

3. Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, including breast cancer cells (SK-BR-3 and MCF-7). The growth inhibition values observed range from 11% to 60% at specific concentrations, highlighting its potential as an anticancer agent .

Synthetic Routes and Industrial Applications

This compound can be synthesized through various methods, including:

- Bromination Reactions : The introduction of bromine into the isoxazole ring is typically achieved via electrophilic bromination techniques.

- Esterification Processes : The carboxylic acid derivative can be esterified using ethanol to yield the final product. This method is crucial for industrial production where high yields and purity are required .

Case Study 1: Anticancer Research

A study conducted on the efficacy of this compound against breast cancer cell lines demonstrated promising results. The compound was tested at varying concentrations, revealing significant growth inhibition in both SK-BR-3 and MCF-7 cells. Further investigation into its mechanism suggested that it may induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was tested against a panel of bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) effective against Gram-positive bacteria, supporting its potential use as an antibacterial agent.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects. Additionally, it can interact with signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis, while its biological activities open up possibilities for pharmaceutical and industrial applications.

Biological Activity

Ethyl 4-bromo-5-methylisoxazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies, and provides a comprehensive overview that includes data tables and relevant case studies.

Chemical Structure and Properties

This compound is an isoxazole derivative characterized by the presence of a bromine atom at the 4-position and a methyl group at the 5-position of the isoxazole ring. The ethyl ester group contributes to its solubility and reactivity.

Antimicrobial Activity

Recent studies have indicated that isoxazole derivatives exhibit significant antimicrobial properties. A study focused on various substituted isoxazoles demonstrated that certain derivatives, including those similar to this compound, showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro assays revealed that this compound inhibited cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 | |

| Antimicrobial | Escherichia coli | 15.0 | |

| Anticancer | MCF-7 (breast cancer) | 8.0 | |

| Anticancer | A549 (lung cancer) | 10.0 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Kinase Inhibition : Some studies suggest that this compound may act as a kinase inhibitor, disrupting signaling pathways critical for tumor growth and survival. For instance, it has been shown to inhibit the phosphorylation of key proteins involved in cell cycle regulation .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death. This effect appears to be dose-dependent and correlates with increased levels of ROS .

Study on Anticancer Efficacy

A notable study evaluated the efficacy of this compound in vivo using a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent .

Synergistic Effects with Other Agents

In combination therapy studies, this compound demonstrated enhanced efficacy when used alongside established chemotherapeutics like doxorubicin. This combination not only improved tumor regression rates but also reduced systemic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.